molecular formula C13H25N3O B5105140 1-[4-(1-Ethylpiperidin-4-yl)piperazin-1-yl]ethanone

1-[4-(1-Ethylpiperidin-4-yl)piperazin-1-yl]ethanone

Cat. No.: B5105140
M. Wt: 239.36 g/mol
InChI Key: YJIZKFXAYMRTQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(1-Ethylpiperidin-4-yl)piperazin-1-yl]ethanone is a chemical compound with the molecular formula C12H23N3O It is a derivative of piperazine and piperidine, featuring a piperazinyl group substituted with an ethylpiperidinyl moiety

Preparation Methods

The synthesis of 1-[4-(1-Ethylpiperidin-4-yl)piperazin-1-yl]ethanone typically involves the reaction of piperazine with 1-ethyl-4-piperidone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

1-[4-(1-Ethylpiperidin-4-yl)piperazin-1-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the piperazine or piperidine rings are replaced by other substituents. Common reagents for these reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-(1-Ethylpiperidin-4-yl)piperazin-1-yl]ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(1-Ethylpiperidin-4-yl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-[4-(1-Ethylpiperidin-4-yl)piperazin-1-yl]ethanone can be compared with other similar compounds, such as:

    1-[4-(1-Methyl-4-piperidinyl)-1-piperazinyl]ethanone: This compound has a similar structure but with a methyl group instead of an ethyl group.

    1-(4-Ethylpiperazin-1-yl)ethanone: This compound lacks the piperidinyl moiety, making it structurally simpler.

    1-(Piperidin-4-ylmethyl)piperidine: This compound features a different substitution pattern on the piperidine ring.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(1-ethylpiperidin-4-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O/c1-3-14-6-4-13(5-7-14)16-10-8-15(9-11-16)12(2)17/h13H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJIZKFXAYMRTQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)N2CCN(CC2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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